molecular formula C15H17NO4 B2643475 Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate CAS No. 2411314-90-2

Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate

Cat. No.: B2643475
CAS No.: 2411314-90-2
M. Wt: 275.304
InChI Key: XPZONTPYGFLOTF-UHFFFAOYSA-N
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Description

Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate is a complex organic compound that features a pyrrolidine ring, an oxirane group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the oxirane group and the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxirane and benzoate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrrolidine ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.

    Oxirane-containing compounds: Epoxides and other oxirane derivatives have comparable reactivity.

    Benzoate esters: Methyl benzoate and other benzoate esters exhibit similar ester functional groups.

Uniqueness

Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-15(18)12-5-3-2-4-11(12)10-6-7-16(8-10)14(17)13-9-20-13/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZONTPYGFLOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCN(C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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